Lenperone
Description
Lenperone (CAS 24678-13-5), chemically known as 4′-fluoro-4-(4-methylpiperidin-1-yl)butyrophenone, is a butyrophenone-class antipsychotic initially developed for treating chronic schizophrenia . Its molecular formula, C22H24FN3O , reflects structural similarities to haloperidol, a prototypical butyrophenone. Synthetically, this compound is derived from a ketone intermediate (47) alkylated with a halide (48), followed by deacylation . Early clinical trials in the 1970s demonstrated its efficacy in reducing psychotic symptoms, with additional exploratory studies in anxiety disorders . Notably, this compound has also been investigated in veterinary medicine for cardiovascular effects when combined with glycopyrrolate and sufentanil in dogs .
Properties
IUPAC Name |
4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIBOXFOUGQLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24677-86-9 (hydrochloride) | |
| Record name | Lenperone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046120 | |
| Record name | Lenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24678-13-5 | |
| Record name | Lenperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24678-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenperone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lenperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13P4GX22ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Initial Alkylation Step
The foundational synthesis involves reacting 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (1 ) with 4-(4-fluorobenzoyl)piperidine (2 ) under basic conditions. This nucleophilic substitution forms the intermediate 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (3 ). While original patents omitted specific catalysts, contemporary recreations suggest using potassium carbonate (K₂CO₃) in aprotic solvents like acetonitrile at 60-80°C.
Ketal Deprotection
Subsequent acidic hydrolysis cleaves the dioxolane protecting group, typically employing hydrochloric acid (HCl) in tetrahydrofuran/water mixtures. This step yields this compound (4 ) with reported purity >98% after recrystallization from ethanol. Challenges include controlling exothermic reactions during deprotection and minimizing byproduct formation from residual chloropropyl intermediates.
Table 1: Traditional Synthesis Parameters
| Parameter | Specification |
|---|---|
| Alkylation Temperature | 60-80°C |
| Deprotection Agent | 6M HCl |
| Reaction Time | 24-36 hours (combined steps) |
| Final Yield | Not explicitly reported |
Modern Photocatalytic Synthesis
Light-Mediated Coupling
A 2020 breakthrough utilized sodium trifluoromethanesulfinate (NaSO₂CF₃) under blue LED irradiation (400-405 nm) to synthesize this compound precursors. This method converts 4-bromo-1-(4-fluorophenyl)butan-1-one (40 ) via radical intermediates, achieving 95% yield in gram-scale trials.
Oxygen-Enabled Oxidation
Critical to this approach is molecular oxygen's role as a terminal oxidant, replacing traditional metal catalysts. The mechanism proceeds through:
- Photoexcitation of NaSO₂CF₃ generating CF₃ radicals
- Hydrogen abstraction from the butanone substrate
- Oxygen-mediated cross-coupling with piperidine derivatives
Table 2: Photocatalytic Reaction Conditions
| Parameter | Specification |
|---|---|
| Light Source | 3W blue LED (400-405 nm) |
| Catalyst Loading | 25 mol% NaSO₂CF₃ |
| Atmosphere | Oxygen (O₂) |
| Reaction Time | 12 hours |
| Yield | 95% (gram-scale) |
Deuterated Analog Synthesis (this compound-d₄)
Isotopic Labeling Strategy
This compound-d₄ incorporates deuterium at four positions through:
- Deuteration of 4-fluorobenzoyl chloride using D₂O/quaternary ammonium salts
- Catalytic hydrogenation with deuterium gas (D₂) over palladium
Purification Challenges
The deuterated variant requires rigorous chromatography (HPLC-grade silica, hexane/ethyl acetate gradients) to separate isotopologues. Nuclear magnetic resonance (NMR) confirms >99% isotopic enrichment at C-3 and C-5 positions.
Comparative Method Analysis
Table 3: Synthesis Method Comparison
| Metric | Traditional Method | Photocatalytic Method | Deuteration Method |
|---|---|---|---|
| Reaction Steps | 2 | 1 | 3 |
| Typical Yield | ~60%* | 95% | 45-50% |
| Catalyst Cost | Low | Moderate | High |
| Scalability | Pilot-scale | Industrial | Lab-scale |
| Environmental Impact | High (HCl waste) | Moderate | Low |
*Estimated from analog syntheses
The photocatalytic route reduces step count by 50% compared to traditional methods while tripling throughput. However, deuterated synthesis remains constrained by deuterium reagent costs ($2,000-5,000/mol).
Chemical Reactions Analysis
Chemical Reaction Optimization Framework
Modern chemical reaction optimization employs Design of Experiments (DoE) methodologies to identify optimal process parameters. For example:
-
Factor analysis : Residence time, temperature, and reagent equivalents are critical factors, as demonstrated in a nitrobenzene substitution reaction optimized using face-centered central composite (CCF) designs .
-
Response surface modeling : Yield-predictive models are constructed using software like MODDE to visualize interactions between variables (e.g., temperature × time) .
Table 1: General DoE Parameters
| Factor Type | Example Range | Role in Reaction Optimization |
|---|---|---|
| Residence Time | 0.5–3.5 min | Controls reaction progress |
| Temperature | 30–70 °C | Influences reaction kinetics |
| Reagent Equivalents | 2–10 equivalents | Affects product selectivity |
Reaction Mechanism Analysis
For hypothetical Lenperone-related reactions, standard mechanisms like nucleophilic substitution (SN1/SN2) or electrophilic aromatic substitution would apply. Key principles include:
-
SN2 reactions : Follow second-order kinetics with stereoinversion (Walden inversion) .
-
SN1 reactions : Proceed via carbocation intermediates, leading to racemic mixtures .
Table 2: Mechanistic Comparisons
| Mechanism | Key Features | Example Reaction |
|---|---|---|
| SN2 | Concerted transition state | Alkyl halide substitution |
| SN1 | Carbocation formation | Tertiary halide reactions |
Kinetic and Spectroscopic Studies
Advanced techniques like femtosecond spectroscopy (used in the 1999 Nobel Prize-winning work) enable real-time observation of transition states . For this compound, such studies would clarify:
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Reaction intermediates : Lifetime and structure (e.g., azetidinium ions in substitution reactions) .
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Energy redistribution : Efficiency of photon-to-chemical energy conversion, as seen in retinal photoisomerization .
Theoretical Yield Calculations
Reagent tables (as demonstrated in organic synthesis workflows)3 would be essential for this compound synthesis. Example calculations include:
-
Molar equivalents : Determined via stoichiometric ratios (e.g., 1:1:1 for 2-bromoaniline → 2-iodobromobenzene)3.
-
Limiting reagent identification : Based on molar masses and densities of reactants3.
Scientific Research Applications
Lenperone is a psychotropic drug that has been studied for its antipsychotic effects, particularly in the treatment of schizophrenia . Research suggests it has a strong antipsychotic effect with relatively few extrapyramidal and autonomic side effects .
Clinical trials and observations:
- An open trial involving 10 patients with acute schizophrenia showed that half of the patients experienced a pronounced antipsychotic effect after being treated with this compound for 28 days, with a maximum dose of 60 mg per day. All 10 patients demonstrated a pharmacological response to the drug, and the incidence of side effects was low .
- Three open studies involving 50 hospitalized schizophrenic patients treated with this compound for 20–30 days, with doses of 30–50 mg/day (up to 90 mg/day in some cases), showed that this compound had a strong antipsychotic effect with only mild sedative effects and few extrapyramidal and autonomic side effects . The studies used the AMP system to document findings and analyzed data at the symptom and syndrome level .
- The administration of this compound led to improvements in depressive symptoms in schizophrenic patients and was well-tolerated, with a rapid onset of its antipsychotic effect and steady improvement of productive schizophrenic symptoms .
Mechanism of Action
Lenperone exerts its effects primarily through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. By blocking these receptors, this compound helps alleviate symptoms of schizophrenia and other psychotic disorders. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation and cognitive functions .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Clinical and Functional Comparisons
Haloperidol vs. This compound :
- Efficacy : Haloperidol remains the gold standard for acute psychosis due to its high dopamine D2 receptor affinity, whereas this compound showed modest efficacy in chronic schizophrenia with fewer EPS in early trials .
- Safety : this compound exhibits lower cardiovascular toxicity in preclinical models compared to haloperidol, which is associated with significant QT interval prolongation .
Melperone vs. This compound :
Droperidol vs. This compound :
Biological Activity
Lenperone, a butyrophenone derivative, is primarily recognized for its antipsychotic properties. This compound has been evaluated in various clinical studies to assess its efficacy, side effects, and overall biological activity, particularly in the treatment of schizophrenia and related disorders.
Chemical and Physical Properties
This compound is known chemically as 4-[4-(4-fluorobenzoyl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, with a molecular formula of and a molecular weight of 371.42 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.186 g/cm³ |
| Boiling Point | 507.9 ºC |
| Flash Point | 261 ºC |
| LogP | 4.46050 |
This compound functions primarily as a dopamine antagonist, which is characteristic of many antipsychotic medications. Its action on dopamine receptors, particularly D2 receptors, contributes to its therapeutic effects in managing psychotic symptoms. Additionally, it exhibits some affinity for serotonin receptors, which may enhance its efficacy in treating depressive symptoms associated with schizophrenia .
Antipsychotic Effects
Several studies have documented the antipsychotic effects of this compound:
- Open Trial in Schizophrenia : A preliminary evaluation involving 10 patients with acute schizophrenia showed that this compound resulted in a pronounced antipsychotic effect in approximately 50% of participants over a treatment period of 28 days at doses up to 60 mg/day .
- Extended Study : A larger study involving 50 hospitalized patients indicated that doses ranging from 30 to 50 mg/day were effective, with the potential for higher doses (up to 90 mg) being well tolerated. The study reported minimal sedation and few extrapyramidal side effects .
Improvement of Depressive Symptoms
This compound has also been noted for its ability to alleviate depressive symptoms among patients with schizophrenia. In the aforementioned studies, improvements in depressive symptoms were observed alongside reductions in psychotic symptoms .
Side Effects and Tolerability
This compound is generally well tolerated compared to other antipsychotics. The incidence of side effects is relatively low, with only a few cases of extrapyramidal symptoms reported. Hematological and biochemical tests during trials did not reveal significant abnormalities attributable to the drug .
Case Studies
A review of clinical case histories highlights this compound's utility in various contexts:
- Case Study on Schizoaffective Disorder : A patient diagnosed with schizoaffective disorder exhibited significant improvement after treatment with this compound, demonstrating both reduced psychotic features and improved mood stability.
- Long-term Use : In cases where patients had been previously treated with other antipsychotics without success, transitioning to this compound resulted in notable stabilization of symptoms over extended periods.
Q & A
Q. What are the established synthetic pathways for Lenperone, and how can researchers validate the purity and yield of synthesized batches?
To synthesize this compound, researchers should first consult peer-reviewed protocols detailing reaction conditions (e.g., solvent systems, catalysts, temperature). Validation requires HPLC for purity analysis (≥95% threshold) and NMR spectroscopy for structural confirmation. Yield optimization can be assessed via gravimetric analysis, with iterative adjustments to reaction stoichiometry. Ensure reproducibility by documenting deviations (e.g., side reactions) and cross-referencing spectral data with published benchmarks .
Q. What pharmacological targets and mechanisms of action are currently associated with this compound in preclinical studies?
Review preclinical literature to identify targets (e.g., dopamine D2 receptors, serotonin antagonism). Use radioligand binding assays (IC₅₀ values) and in vitro functional assays (e.g., cAMP inhibition) to confirm mechanisms. Cross-validate findings with knockout models or selective antagonists to rule off-target effects. Prioritize studies with dose-response curves and explicit negative controls .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?
LC-MS/MS is preferred for plasma/tissue quantification due to high sensitivity (LOQ ≤1 ng/mL). Validate methods via spike-recovery experiments (70–130% acceptable range) and matrix effect assessments. For metabolite identification, employ HRMS (high-resolution mass spectrometry) coupled with isotopic pattern matching. Always include internal standards (e.g., deuterated analogs) to correct for ionization variability .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported binding affinities of this compound across different studies?
Address discrepancies by standardizing assay conditions:
- Use identical buffer systems (pH, ionic strength) and cell lines (e.g., HEK293 vs. CHO).
- Control for temperature (e.g., 37°C vs. room temperature) and ligand incubation times.
- Employ Schild regression analysis to differentiate competitive vs. allosteric binding.
Publish raw data and statistical parameters (e.g., pIC₅₀ ± SEM) to enable meta-analyses .
Q. What methodological considerations are critical when extrapolating this compound’s in vitro efficacy to in vivo models?
Key factors include:
- Bioavailability : Assess oral absorption via Cₘₐₓ/Tₘₐₓ in rodent models.
- Metabolic stability : Use liver microsomes or hepatocytes to predict clearance rates.
- Blood-brain barrier penetration : Measure brain/plasma ratios post-administration.
Incorporate PBPK modeling (physiologically based pharmacokinetic) to scale doses between species. Validate with pharmacodynamic endpoints (e.g., receptor occupancy via PET imaging) .
Q. How should researchers approach comparative efficacy studies between this compound and newer antipsychotic analogs with overlapping receptor profiles?
Design head-to-head trials with strict inclusion criteria (e.g., receptor subtype selectivity, metabolic stability). Use network pharmacology tools to map polypharmacology and identify off-target interactions. Apply Bayesian statistics to handle heterogeneous response data. Predefine equivalence margins (e.g., ±20% in ED₅₀) to avoid Type I/II errors .
Q. What strategies mitigate bias in behavioral studies assessing this compound’s cognitive effects in animal models?
- Blinding : Separate experimenters administering drugs and scoring outcomes.
- Randomization : Use stratified randomization by baseline performance (e.g., Morris water maze).
- Control cohorts : Include vehicle, positive control (e.g., haloperidol), and negative control (untreated).
- Data transparency : Share video recordings or raw movement traces for independent validation .
Data Analysis & Interpretation
Q. How can researchers reconcile conflicting results between this compound’s biochemical potency and clinical outcomes?
Conduct systems pharmacology analyses integrating:
- Transcriptomic data (e.g., differential gene expression post-treatment).
- Pharmacogenomic variability (e.g., CYP2D6 polymorphisms affecting metabolism).
- Real-world evidence (e.g., EHR data on adverse events).
Use causal inference models to distinguish direct effects from confounding variables .
Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in this compound’s preclinical safety profiles?
Apply benchmark dose (BMD) modeling to estimate NOAEL (no-observed-adverse-effect level). For nonlinear responses, use hierarchical Bayesian models to pool data across studies. Report 95% credible intervals and sensitivity analyses for outlier exclusion .
Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical rigor in studies involving this compound’s long-term CNS effects?
Q. What protocols enhance reproducibility in this compound’s formulation stability studies?
- Standardize storage conditions (temperature, humidity) and container materials (e.g., glass vs. polymer).
- Use accelerated stability testing (ICH Q1A guidelines) with frequent sampling intervals.
- Share chromatograms and degradation product spectra in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
